6-(2-(Trifluoromethyl)phenyl)nicotinic acid

Vue d'ensemble

Description

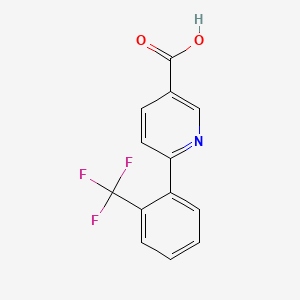

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety.

Mécanisme D'action

Target of Action

The primary target of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .

Mode of Action

This compound interacts with its target in an allosteric manner, inhibiting both functions of the HIV-1 RT . It blocks the polymerase function, even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . Additionally, it interacts with conserved regions within the RNase H domain, inhibiting the RNase H function .

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of the HIV-1 virus. By inhibiting the RNase H function, it prevents the enzyme from interacting with and cleaving the RNA strand of an RNA/DNA heteroduplex . This disruption in the pathway hinders the replication of the virus.

Pharmacokinetics

The compound’s ability to inhibit viral replication in cell-based assays suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication. Among the tested compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, several inhibited viral replication in cell-based assays . The most promising compound, 21, inhibited RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .

Action Environment

The compound’s effectiveness in cell-based assays suggests that it may be stable and effective in a biological environment .

Analyse Biochimique

Biochemical Properties

6-(2-(Trifluoromethyl)phenyl)nicotinic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with specific enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to interact with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune responses . Additionally, this compound can alter cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been found to inhibit the activity of cyclooxygenases by binding to their active sites, thereby preventing the synthesis of prostaglandins . This inhibition leads to a reduction in inflammation and pain, highlighting its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Its degradation products can also exhibit biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained modulation of cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of fatty acids, amino acids, and nucleotides . By modulating these metabolic pathways, this compound can alter cellular metabolism and energy production, impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and organelles can influence its localization and accumulation, affecting its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Analyse Des Réactions Chimiques

6-(2-(Trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or nitro compounds under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Overview

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid, notable for its trifluoromethyl group. This compound has gained attention in various scientific fields, particularly in medicinal chemistry, biochemistry, and agrochemicals. Its unique structural features allow it to interact with biological systems in significant ways, making it a subject of extensive research.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Antiviral Activity : This compound has been studied for its ability to inhibit HIV-1 reverse transcriptase, specifically targeting the enzyme's ribonuclease H activity. By inhibiting this function, the compound prevents viral replication, making it a promising candidate for antiviral drug development.

- Anticancer Properties : Research indicates that this compound exhibits selective cytotoxic effects against various human cancer cell lines. Mechanisms of action include apoptosis induction and modulation of signaling pathways associated with tumor growth .

Biochemical Studies

- Enzyme Interaction : The compound is known to interact with enzymes such as cyclooxygenases, influencing metabolic pathways and cellular functions. It has been shown to modulate gene expression related to inflammatory responses, indicating its potential in therapeutic applications for inflammatory diseases.

- Mechanistic Studies : Ongoing research focuses on understanding the structure-function relationships of nicotinic acid derivatives, including this compound, which may lead to the development of novel drugs targeting specific receptors .

Agrochemicals

- Pesticide Development : The trifluoromethyl group enhances the bioactivity of certain agrochemicals derived from nicotinic acid. This compound serves as a building block for synthesizing new pesticides that exhibit improved efficacy against pests while minimizing environmental impact .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of this compound against HIV-1. Results demonstrated significant inhibition of viral replication in cell-based assays, highlighting its potential as a therapeutic agent for HIV treatment.

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound effectively induced apoptosis in several cancer cell lines. The study attributed its anticancer effects to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

6-(2-(Trifluoromethyl)phenyl)nicotinic acid can be compared with other fluorinated nicotinic acid derivatives, such as:

6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with different substitution patterns on the pyridine ring.

2-Methyl-6-(trifluoromethyl)nicotinic acid:

The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

6-(2-(Trifluoromethyl)phenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoromethyl group (-CF₃) is notable for its electron-withdrawing effects, which can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available nicotinic acid.

- Substitution Reaction : The introduction of the trifluoromethyl group is usually achieved through electrophilic aromatic substitution using trifluoromethylating agents.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that nicotinic acid derivatives exhibit antimicrobial activity. For instance, research has shown that compounds similar to this compound possess significant antibacterial properties against various strains of bacteria. A study highlighted that these compounds can disrupt bacterial cell wall synthesis, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For example, one study evaluated the cytotoxic effects against multiple human cancer cell lines and found that this compound exhibited selective inhibitory effects on cancer cell proliferation. The mechanism was attributed to apoptosis induction and inhibition of specific signaling pathways involved in tumor growth .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- VEGFR-2 Inhibition : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and tumor progression. The inhibition leads to reduced tumor vascularization and growth .

- Antioxidant Activity : Some derivatives have also shown antioxidant properties by scavenging free radicals, which can contribute to their overall protective effects against oxidative stress in cells .

Case Studies

Propriétés

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBVLYLUPBKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647041 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726136-58-9 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.